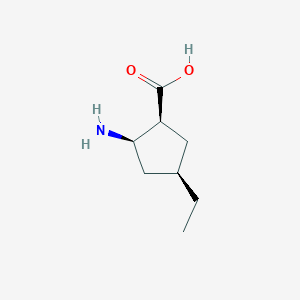
(1S,2R,4R)-2-Amino-4-ethylcyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,4R)-2-Amino-4-ethylcyclopentanecarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,4R)-2-Amino-4-ethylcyclopentanecarboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method is the asymmetric hydrogenation of a suitable precursor, such as a cyclopentene derivative, in the presence of a chiral catalyst. This process ensures the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures can also be employed to isolate the desired enantiomer. Additionally, large-scale synthesis may utilize continuous flow reactors to optimize reaction conditions and improve yield.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Amides or esters.
Scientific Research Applications
Chemistry: (1S,2R,4R)-2-Amino-4-ethylcyclopentanecarboxylic acid is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse stereochemical environments, making it valuable in asymmetric synthesis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein folding due to its chiral nature. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors or receptor agonists/antagonists. Its unique structure can be exploited to create molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its role as a chiral intermediate makes it valuable in the synthesis of enantiomerically pure compounds.
Mechanism of Action
The mechanism of action of (1S,2R,4R)-2-Amino-4-ethylcyclopentanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The compound’s chiral centers allow for selective interactions with biological targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
- (1S,2R,4R)-2-Amino-4-methylcyclopentanecarboxylic acid
- (1S,2R,4R)-2-Amino-4-isopropylcyclopentanecarboxylic acid
- (1S,2R,4R)-2-Amino-4-phenylcyclopentanecarboxylic acid
Comparison: (1S,2R,4R)-2-Amino-4-ethylcyclopentanecarboxylic acid is unique due to its ethyl substituent on the cyclopentane ring, which can influence its steric and electronic properties. This differentiates it from similar compounds with different substituents, affecting its reactivity and interactions with biological targets. The specific stereochemistry of the compound also plays a crucial role in its behavior in chemical and biological systems.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(1S,2R,4R)-2-amino-4-ethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-5-3-6(8(10)11)7(9)4-5/h5-7H,2-4,9H2,1H3,(H,10,11)/t5-,6+,7-/m1/s1 |
InChI Key |
DIVADYPGMGAEJG-DSYKOEDSSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@@H]([C@@H](C1)N)C(=O)O |
Canonical SMILES |
CCC1CC(C(C1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4',5-Difluoro-[1,1'-biphenyl]-2-ol](/img/structure/B13153056.png)
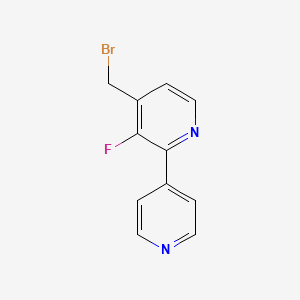
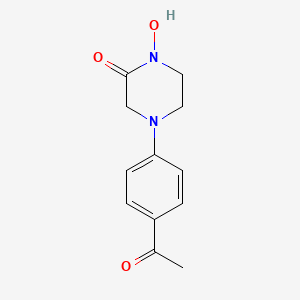
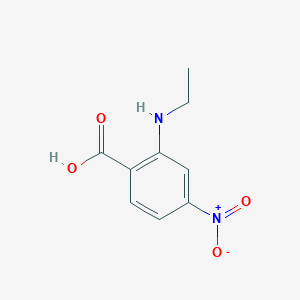

![Methyl 7-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B13153071.png)
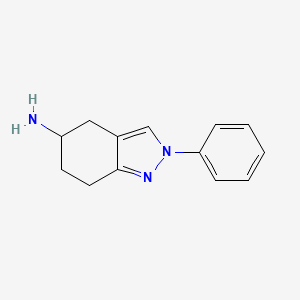
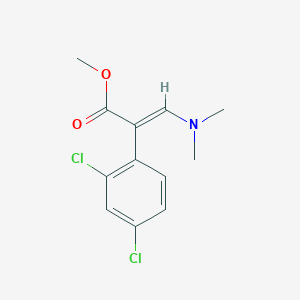
![2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol](/img/structure/B13153102.png)

![3-amino-N-[(2Z)-1-methylpyrrolidin-2-ylidene]benzene-1-sulfonamide](/img/structure/B13153114.png)

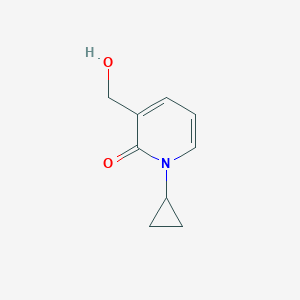
![diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate](/img/structure/B13153134.png)
